(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide
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Overview
Description
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide is a chiral compound with a specific stereochemistry, denoted by the (S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide typically involves the reaction of N-methylpropanamide with 2,2-dimethylpropylideneamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the formation of the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide: The enantiomer of the (S) compound with different stereochemistry.
N-methylpropanamide: A simpler analog without the 2,2-dimethylpropylidene group.
2,2-Dimethylpropylideneamine: A related compound used in the synthesis of the target molecule.
Uniqueness
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide is unique due to its specific stereochemistry and the presence of both the 2,2-dimethylpropylidene and N-methylpropanamide groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylideneamino)-N-methylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-7(8(12)10-5)11-6-9(2,3)4/h6-7H,1-5H3,(H,10,12) |
InChI Key |
PDONUJLASZCICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)N=CC(C)(C)C |
Origin of Product |
United States |
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